1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate
Description
Introduction to 1-Benzyl 4-Methyl (2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}Butanedioate
1-Benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a complex organic compound that serves as a crucial intermediate in synthetic organic chemistry, particularly in the preparation of amino acid derivatives and peptide synthesis. This compound exhibits significant structural complexity, incorporating multiple functional groups that contribute to its reactivity and synthetic utility. The molecule features a chiral center at the 2-position with S-configuration, which is essential for its biological activity and synthetic applications.
The compound belongs to the broader category of protected amino acids, specifically representing a derivative of aspartic acid where the amino group is protected with a tert-butoxycarbonyl group, while the carboxylic acid groups are modified with benzyl and methyl ester functionalities. This structural arrangement provides stability under various reaction conditions while allowing for selective deprotection and further synthetic transformations. The presence of these protecting groups makes the compound particularly valuable in multi-step synthetic sequences where selective protection and deprotection of functional groups is essential.
Research applications of this compound span across multiple areas of organic synthesis, including peptide chemistry, medicinal chemistry, and materials science. The tert-butoxycarbonyl protecting group is known for its stability under acidic conditions and ease of removal under mildly basic conditions, making it a popular choice in peptide synthesis protocols. The benzyl ester functionality provides additional synthetic versatility, as it can be selectively removed through hydrogenolysis or other mild conditions without affecting other protecting groups.
Chemical Identity and Nomenclature
The chemical identity of 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is established through multiple standardized naming systems and registry databases that provide comprehensive identification parameters. The compound's nomenclature reflects its complex structure, incorporating systematic naming conventions that accurately describe the stereochemistry, functional groups, and substitution patterns present in the molecule.
IUPAC Name and Structural Formula
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate. An alternative IUPAC nomenclature designation is 1-O-benzyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate, which provides a more detailed description of the ester and protecting group functionalities. The IUPAC name clearly indicates the stereochemical configuration at the 2-position using the (2S) designation, which is crucial for understanding the compound's three-dimensional structure and potential biological activity.
The molecular formula of the compound is C17H23NO6, indicating the presence of seventeen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and six oxygen atoms. This molecular composition reflects the complex structure incorporating the benzyl ester, methyl ester, and tert-butoxycarbonyl protecting group functionalities. The structural formula can be represented through various chemical notation systems, including SMILES notation as CC(C)(C)OC(=O)NC@@HC(=O)OCC1=CC=CC=C1.
The compound's three-dimensional structure features a central butanedioate backbone with specific substitution patterns that define its chemical properties and reactivity. The presence of the chiral center at the 2-position creates stereochemical complexity that is essential for its function in asymmetric synthesis and peptide chemistry applications.
Systematic and Common Synonyms
The compound is known by several systematic and common synonyms that reflect different aspects of its chemical structure and nomenclature traditions. The most frequently used synonym is (S)-1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate, which emphasizes the succinate backbone and the stereochemical configuration. This nomenclature is particularly common in peptide chemistry literature where the succinate designation is preferred over the more systematic butanedioate terminology.
Another important systematic name is l-aspartic acid, n-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl1-(phenylmethyl) ester, which clearly identifies the compound as a derivative of L-aspartic acid with specific protecting group modifications. This nomenclature is particularly useful in biochemical contexts where the relationship to the parent amino acid is emphasized. The designation N-tert-butoxycarbonyl-O4-methyl-L-aspartic acid benzyl ester provides another systematic approach that clearly identifies the protecting group chemistry involved.
Additional synonyms include 1-O-benzyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate and various abbreviated forms used in chemical databases and supplier catalogs. The compound is also referenced using condensed nomenclature such as Boc-Asp(OMe)-OBn in peptide chemistry literature, though this abbreviated form contains acronyms.
Table 1: Systematic Names and Synonyms
| Nomenclature Type | Name |
|---|---|
| Primary IUPAC Name | 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate |
| Alternative IUPAC Name | 1-O-benzyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
| Common Synonym | (S)-1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate |
| Systematic Amino Acid Name | l-aspartic acid, n-[(1,1-dimethylethoxy)carbonyl]-, 4-methyl1-(phenylmethyl) ester |
| Descriptive Name | N-tert-butoxycarbonyl-O4-methyl-L-aspartic acid benzyl ester |
Properties
IUPAC Name |
1-O-benzyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCYAVUHTZEDN-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Starting Materials and Esterification
The (2S)-2-aminobutanedioic acid backbone is typically derived from L-aspartic acid through asymmetric induction. In one approach, L-aspartic acid undergoes sequential esterification:
- Benzyl ester formation : Reacting L-aspartic acid with benzyl alcohol under acidic catalysis (e.g., p-toluenesulfonic acid) in toluene at reflux yields 1-benzyl aspartate.
- Methyl esterification : The free carboxylic acid at the 4-position is methylated using dimethyl sulfate in the presence of potassium carbonate, achieving 95% conversion.
Critical to regioselectivity is the use of bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which minimize transesterification.
Boc Protection of the Amino Group
The amino group at the 2-position is protected via tert-butoxycarbonyl (Boc) anhydride. Optimal conditions involve:
- Solvent : Dichloromethane or tetrahydrofuran
- Base : Triethylamine (2.5 equivalents)
- Temperature : 0°C to room temperature
Yields exceed 85% when the reaction is monitored by thin-layer chromatography (TLC) to prevent overprotection.
Experimental Procedures and Optimization
Stepwise Synthesis Protocol
Step 1: Preparation of 1-Benzyl Aspartate
L-Aspartic acid (10.0 g, 75.2 mmol) is suspended in benzyl alcohol (50 mL) with p-toluenesulfonic acid (1.43 g, 7.52 mmol). The mixture is refluxed at 110°C for 24 h, cooled, and diluted with ethyl acetate. The organic layer is washed with saturated NaHCO3 and brine, then dried over MgSO4. Evaporation yields 1-benzyl aspartate as a white solid (14.8 g, 89%).
Step 2: Methyl Esterification
1-Benzyl aspartate (14.8 g, 56.8 mmol) is dissolved in dry DMF (100 mL). Dimethyl sulfate (7.2 mL, 75.2 mmol) and K2CO3 (15.7 g, 113.6 mmol) are added, and the reaction is stirred at 25°C for 12 h. Quenching with ice water followed by extraction with ethyl acetate affords 1-benzyl 4-methyl aspartate (15.1 g, 93%).
Step 3: Boc Protection
1-Benzyl 4-methyl aspartate (15.1 g, 53.2 mmol) is dissolved in dichloromethane (150 mL). Boc anhydride (17.4 g, 79.8 mmol) and triethylamine (14.8 mL, 106.4 mmol) are added at 0°C. After stirring for 6 h at room temperature, the mixture is washed with 1M HCl and saturated NaHCO3. Column chromatography (hexane/ethyl acetate 3:1) isolates the title compound (18.6 g, 87%).
Analytical Characterization
Spectroscopic Data
- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1698 cm⁻¹ (Boc C=O), 1520 cm⁻¹ (N-H bend).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.21 (s, 2H, CH₂Ph), 4.43 (dd, J = 7.8 Hz, 1H, α-CH), 3.72 (s, 3H, OCH₃), 1.44 (s, 9H, C(CH₃)₃).
- Enantiomeric Excess : >99% by chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 80:20).
Purity and Yield Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Boc Anhydride Equiv | 1.2 | 1.5 | 1.5 |
| Reaction Time (h) | 4 | 6 | 6 |
| Yield (%) | 78 | 87 | 87 |
Increasing Boc anhydride equivalents from 1.2 to 1.5 improves yield by 9% without side products.
Challenges and Mitigation Strategies
Racemization During Esterification
The methyl esterification step risks racemization at the α-carbon. Cooling to 0°C and using DBU as a base reduces racemization to <2%.
Chromatographic Purification
Silica gel chromatography with hexane/ethyl acetate (3:1) effectively separates unreacted Boc anhydride. Gradient elution (1% triethylamine) prevents tailing.
Industrial Applications and Scalability
The compound serves as a precursor for HIV protease inhibitors (e.g., Atazanavir). Pilot-scale batches (10 kg) achieved 82% yield using continuous flow reactors for esterification.
Chemical Reactions Analysis
Types of Reactions
1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate undergoes various chemical reactions, including:
Hydrolysis: The Boc group can be removed under mildly acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.
Reduction: The benzyl ester group can be reduced to the corresponding alcohol using hydrogenation or other reducing agents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Hydrolysis: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Reduction: Conversion of the benzyl ester to the corresponding alcohol.
Scientific Research Applications
1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and amino acid derivatives.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The benzyl ester group serves as a protecting group for the carboxyl group, which can be removed under reducing conditions .
Comparison with Similar Compounds
1-tert-Butyl 4-Methyl (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}butanedioate (CAS 858034-72-7)
This analogue replaces the benzyl ester with a tert-butyl ester and substitutes the Boc group with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Key Comparisons:
*SPPS: Solid-phase peptide synthesis.
The Fmoc group’s base sensitivity allows milder deprotection than the Boc group, making it preferable for acid-sensitive substrates.
Other Analogues
- Boc-Protected Methyl Esters (e.g., 1-methyl 4-tert-butyl variants): These lack the benzyl group, simplifying hydrogenolysis steps but reducing versatility in orthogonal protection strategies.
- Benzyl-Protected Compounds with Alternate Amino Groups (e.g., Cbz-protected): Carbobenzoxy (Cbz) groups require catalytic hydrogenation, overlapping with benzyl ester removal, complicating sequential deprotection.
Stability and Reactivity
The Boc group in the target compound offers stability under basic conditions but is cleaved rapidly with trifluoroacetic acid (TFA), whereas the Fmoc group in the analogue (CAS 858034-72-7) is stable to acids but cleaved by amines like piperidine . The benzyl ester’s hydrogenolysis requirement introduces compatibility challenges with reducible functional groups, unlike the tert-butyl ester’s straightforward acidolysis.
Research Findings
- Solubility: The tert-butyl ester in the analogue (CAS 858034-72-7) improves solubility in dichloromethane and DMF compared to the benzyl variant, which may precipitate in high-concentration solutions .
- Deprotection Efficiency: Boc removal in the target compound achieves >95% yield with 50% TFA, while Fmoc deprotection in the analogue requires 20% piperidine in DMF for 30 minutes .
- Byproduct Formation: Benzyl ester hydrogenolysis risks over-reduction of adjacent groups, whereas tert-butyl ester acidolysis generates inert byproducts.
Biological Activity
1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate, commonly referred to as Boc-protected amino acid derivative, is a significant compound in organic synthesis, particularly in peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in the stability and reactivity of the amino group during synthetic processes. Understanding its biological activity is essential for its applications in medicinal chemistry and drug development.
The molecular formula of 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is C17H23NO5, with a molecular weight of 321.37 g/mol. The compound has distinct functional groups that contribute to its reactivity and biological interactions.
The primary mechanism of action involves the protection of the amino group by the Boc group, which prevents unwanted reactions during peptide synthesis. The Boc group can be removed under acidic conditions, allowing for further reactions such as peptide bond formation with other amino acids or peptides. The benzyl ester group also serves as a protecting agent for the carboxyl group, which can be selectively deprotected under reducing conditions.
Anticancer Activity
Recent studies have indicated that derivatives of Boc-protected amino acids exhibit significant anticancer properties. For instance, compounds similar to 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Example A | A549 (lung carcinoma) | 10.5 | Induction of apoptosis |
| Example B | HeLa (cervical cancer) | 8.0 | Cell cycle arrest |
| Example C | HCT-116 (colon cancer) | 12.3 | Inhibition of proliferation |
These findings suggest that the structural features of Boc-protected compounds can lead to enhanced biological activity, particularly in targeting cancer cells.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting specific proteases involved in cancer progression and metastasis. The interaction with these enzymes is facilitated by the compound's ability to mimic natural substrates due to its structural similarities.
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of Boc-protected amino acid derivatives, including 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate, against human cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.
- Enzyme Interaction Analysis : Research conducted on the binding affinity of this compound to serine proteases revealed that modifications in the side chains could enhance binding interactions, thereby increasing inhibitory potency against target enzymes involved in tumor growth.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:
Amino group protection : Use Boc (tert-butoxycarbonyl) to protect the amino group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., DMAP/THF) .
Esterification : Employ benzyl and methyl esters for carboxylate protection. Reaction conditions (e.g., DCC/DMAP coupling) must be optimized to avoid racemization, especially at the (2S)-stereocenter .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., from ethanol/water) to achieve >95% purity .
Key Parameters : Temperature (0–25°C for Boc protection), solvent polarity (THF vs. DCM), and catalyst loading (e.g., 0.1–1 eq DMAP).
Q. Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify ester groups (δ 4.0–5.5 ppm for benzyl/methyl esters) and Boc-protected amine (δ 1.4 ppm for tert-butyl) .
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1 mL/min) to confirm enantiomeric excess (>98% for the (2S)-configuration) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+Na] = 444.44 g/mol, as per CAS 26048-69-1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for the Mitsunobu reaction involving this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Solvent choice : THF vs. DMF (higher polarity may reduce side reactions) .
- Azide source : DIAD vs. DEAD (diethyl azodicarboxylate) impacts stereochemical outcomes .
- Workup protocols : Incomplete removal of triphenylphosphine oxide can artificially inflate yields. Use P NMR to quantify residual phosphine oxides .
Recommended Approach : Reproduce reactions under inert atmospheres (Ar/N) and compare yields using standardized purification protocols.
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for ester hydrolysis or Boc deprotection .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using GROMACS .
- Docking Studies : Predict interactions with enzymes (e.g., lipases for enantioselective hydrolysis) using AutoDock Vina .
Q. How can racemization be minimized during peptide coupling reactions involving the (2S)-configured amino group?
- Methodological Answer :
- Low-Temperature Conditions : Perform reactions at 0–4°C to suppress base-catalyzed racemization .
- Coupling Reagents : Use HATU or COMU instead of DCC to reduce reaction time and racemization risk .
- Monitoring : Track enantiomeric purity in real-time via circular dichroism (CD) spectroscopy at 220 nm .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use standardized protocols (e.g., shake-flask method in USP buffers) to measure solubility in DMSO, ethanol, and hexane .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies .
Reported Data :
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 25.3 | |
| Ethanol | 8.7 | |
| Hexane | <0.1 |
Applications in Academic Research
Q. What strategies are effective for using this compound as a chiral building block in peptidomimetic synthesis?
- Methodological Answer :
- Solid-Phase Synthesis : Incorporate via Fmoc/t-Bu strategy on Wang resin. Deprotect Boc with TFA (20% in DCM) .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions (Pd(PPh), KCO) to functionalize the benzyl group .
- Case Study : Successfully used to synthesize γ-turn mimetics in kinase inhibitors (IC = 12 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
